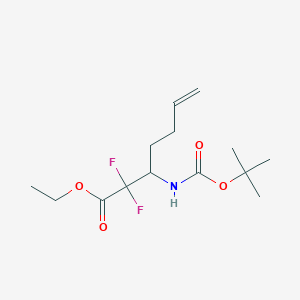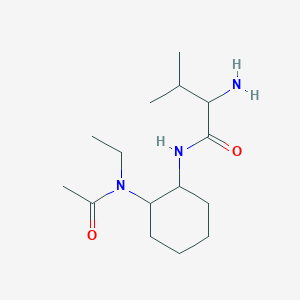
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an ethylacetamido group, and a cyclohexyl ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the amino and ethylacetamido groups. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide has a wide range of applications in scientific research. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, its potential therapeutic properties are being explored for treating various diseases. Additionally, the compound’s unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic potential.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other amino acid derivatives or cyclohexyl-containing molecules. The distinct properties of this compound, such as its reactivity and binding affinity, make it a valuable addition to the repertoire of chemical and biological research tools.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties enable a wide range of applications, from basic research to industrial production. Continued study of this compound will likely uncover new uses and enhance our understanding of its mechanisms of action.
Propiedades
Fórmula molecular |
C15H29N3O2 |
|---|---|
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C15H29N3O2/c1-5-18(11(4)19)13-9-7-6-8-12(13)17-15(20)14(16)10(2)3/h10,12-14H,5-9,16H2,1-4H3,(H,17,20) |
Clave InChI |
SYJXTMADJWQXPQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)

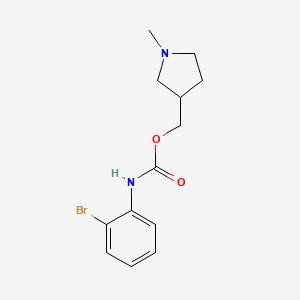
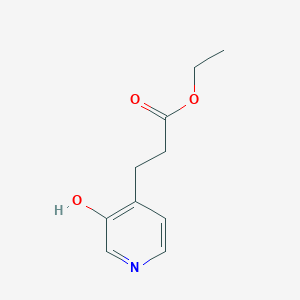
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
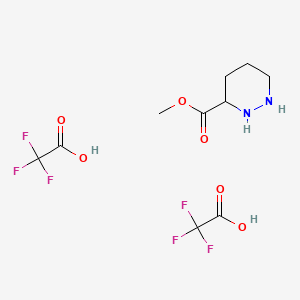
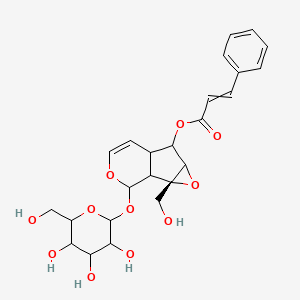
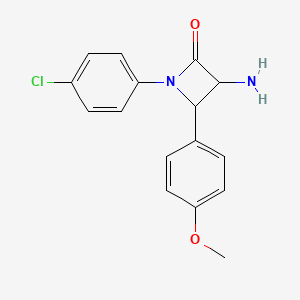

![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
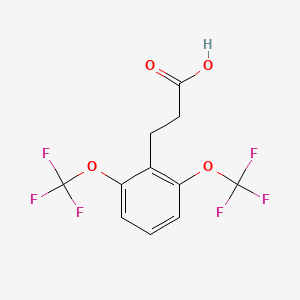
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
